molecular formula C32H46O6 B019865 Leptomycin A CAS No. 87081-36-5

Leptomycin A

カタログ番号 B019865
CAS番号: 87081-36-5
分子量: 526.7 g/mol
InChIキー: QECBVZBMGUAZDL-WRDLAOIUSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Leptomycin A is closely related to Leptomycin B, both of which are produced by Streptomyces bacteria. These compounds have attracted attention for their unique structures and biological activities, particularly in inhibiting nuclear export.

Synthesis Analysis

The synthesis of Leptomycin B, closely related to Leptomycin A, involves complex organic chemistry techniques. The synthesis of members of the leptomycin family, including Leptomycin A, has been a subject of extensive research due to their intricate structures and potent biological activities (Kalesse & Christmann, 2002).

Molecular Structure Analysis

The molecular structure of leptomycins is characterized by unsaturated, branched-chain fatty acids with delta-lactone rings. This unique structure is a key factor in their biological activity. Detailed structural analysis of Leptomycin B provides insights into the leptomycin family's stereochemistry (Kobayashi et al., 1998).

Chemical Reactions and Properties

Leptomycin B, and by extension Leptomycin A, inactivates CRM1/exportin 1 by covalent modification. This action is critical in their role as nuclear export inhibitors (Kudo et al., 1999).

Physical Properties Analysis

Leptomycins A and B have similar physicochemical properties, as indicated by their molecular formulae and HPLC profiles. These properties include their solubility and stability under different conditions (Hamamoto et al., 1983).

Chemical Properties Analysis

The chemical properties of leptomycins, including their reactivity and interactions with biological molecules, are closely tied to their structure. Their ability to bind covalently to specific proteins via their alpha, beta-unsaturated delta-lactone is a key aspect of their mechanism of action (Kudo et al., 1999).

科学的研究の応用

  • Antifungal Applications

    • Application Summary : Leptomycin A, along with Leptomycin B, was initially discovered as a potent antifungal compound . It was produced by a strain of Streptomyces .
    • Methods of Application : The active compounds were purified and separated into two substances named Leptomycin A and B by high-performance liquid chromatography .
    • Results : Leptomycin A exhibited strong inhibitory activity against certain types of fungi .
  • Cell Cycle Arrest

    • Application Summary : Recent data shows that Leptomycin causes G1 cell cycle arrest in mammalian cells .
    • Results : The application of Leptomycin resulted in the arrest of the cell cycle at the G1 phase .
  • Anti-Tumor Agent

    • Application Summary : Leptomycin has been found to be a potent anti-tumor agent against murine experimental tumors in combination therapy .
    • Results : The application of Leptomycin resulted in significant therapeutic efficacy in several solid and hematopoietic tumor types .
  • Nuclear Export Inhibitor

    • Application Summary : Leptomycin B has been shown to be a potent and specific nuclear export inhibitor in humans and the fission yeast S. pombe .
    • Results : The application of Leptomycin resulted in the inhibition of the nuclear export of many proteins .
  • Inhibition of RNA Export and Translation

    • Application Summary : Leptomycin B also inhibits the export and translation of many RNAs, including COX-2 and c-Fos mRNAs, by inhibiting the export of ribonucleoproteins .
    • Results : The application of Leptomycin resulted in the inhibition of the export and translation of many RNAs .
  • Selective Inhibitor of Nuclear Export
    • Application Summary : Leptomycin A, along with Leptomycin B, has been shown to be a potent and specific nuclear export inhibitor .
    • Results : The application of Leptomycin resulted in the inhibition of the nuclear export of many proteins .

Safety And Hazards

Leptomycin A is toxic if swallowed . It’s advised to handle it in a well-ventilated place, wear suitable protective clothing, and avoid contact with skin and eyes . It’s also recommended to avoid breathing dust or mist .

将来の方向性

XPO1, the target of Leptomycin A, is frequently overexpressed and/or mutated in human cancers and functions as an oncogenic driver . Therefore, suppression of XPO1-mediated nuclear export, such as by Leptomycin A, presents a unique therapeutic strategy . Future research directions could include the development of various XPO1 inhibitors and clinical trials of these compounds .

特性

IUPAC Name

(2E,10E,12E,16E,18E)-6-hydroxy-3,5,7,9,11,15,17-heptamethyl-19-(3-methyl-6-oxo-2,3-dihydropyran-2-yl)-8-oxononadeca-2,10,12,16,18-pentaenoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H46O6/c1-20(16-22(3)12-14-28-24(5)13-15-30(35)38-28)10-9-11-21(2)17-25(6)31(36)27(8)32(37)26(7)18-23(4)19-29(33)34/h9,11-17,19-20,24-28,32,37H,10,18H2,1-8H3,(H,33,34)/b11-9+,14-12+,21-17+,22-16+,23-19+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QECBVZBMGUAZDL-DLWOFZAMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C=CC(=O)OC1C=CC(=CC(C)CC=CC(=CC(C)C(=O)C(C)C(C(C)CC(=CC(=O)O)C)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1C=CC(=O)OC1/C=C/C(=C/C(C)C/C=C/C(=C/C(C)C(=O)C(C)C(C(C)C/C(=C/C(=O)O)/C)O)/C)/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H46O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

526.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Leptomycin A

CAS RN

87081-36-5
Record name Leptomycin A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087081365
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Leptomycin A
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=369326
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Leptomycin A
Reactant of Route 2
Leptomycin A
Reactant of Route 3
Leptomycin A
Reactant of Route 4
Reactant of Route 4
Leptomycin A
Reactant of Route 5
Reactant of Route 5
Leptomycin A
Reactant of Route 6
Reactant of Route 6
Leptomycin A

Citations

For This Compound
127
Citations
Y Wang, M Ponelle, JJ Sanglier… - Helvetica chimica acta, 1997 - Wiley Online Library
… fractionation with gel filtration, normal-phase and reversed-phase chromatography yielded six RTA-active metabolites belonging to the leptomycin family, the known leptomycin A (l), …
Number of citations: 11 onlinelibrary.wiley.com
K KOMIYAMA, K OKADA, S TOMISAKA… - The Journal of …, 1985 - jstage.jst.go.jp
B, HeLa S3 cells (4 x 104 cells) in 2 ml of the medium [EAGLE'S minimum essential medium supplemented with 10% calf serum and kanamycin (100 jig/ml)] were placed in a 2-cm2 …
Number of citations: 51 www.jstage.jst.go.jp
T Hamamoto, H Seto, T Beppu - The Journal of antibiotics, 1983 - jstage.jst.go.jp
… Chemical Structure of Leptomycin A (LMA) The chemical structure of LMA was determined from a comparison of the 1H NMR spectrum with that of LMB. In the 1H NMR spectrum of LMA …
Number of citations: 165 www.jstage.jst.go.jp
B Wolff, JJ Sanglier, Y Wang - Chemistry & biology, 1997 - cell.com
Background: The human immunodeficiency virus type 1 (HIV-1) regulatory protein Rev is required for unspliced and incompletely spliced viral mRNAs to appear in the cytoplasm and …
Number of citations: 808 www.cell.com
T Hamamoto, S Gunji, H Tsuji, T Beppu - The Journal of antibiotics, 1983 - jstage.jst.go.jp
… two substances named leptomycin A and B by high performance liquid chromatography. … This strain was found to produce two active substances, named leptomycin A and B (formerly …
Number of citations: 206 www.jstage.jst.go.jp
M Stadler, T Henkel, H Müller, K Weber… - … of Chromatography A, 1998 - Elsevier
… It was shown that the strain produced two families of antibiotics previously reported in the literature, namely the polyketides leptomycin A (1) and B (2), kazusamycins A (3) and B (4) and …
Number of citations: 16 www.sciencedirect.com
K KOMIYAMA, K OKADA, H OKA… - The Journal of …, 1985 - jstage.jst.go.jp
2 6.01 IH, d 5.941 H, d* a 120.1 d 120.0 d 3 6.97 IH, dd 6.90 1H, d 151.5 d 151.6 d 4 2.54 1H, m 2.47 1H, m 33.6 d 33.6 d 5 4.99 1H, dd 4.94 1H, dd 81.5 d 81.5 d 6 5.71 lH, dd 5.66 1H, …
Number of citations: 54 www.jstage.jst.go.jp
N HOSOKAWA, H ILNUMA, H NAGANAWA… - The Journal of …, 1993 - jstage.jst.go.jp
… alcohol group at the carbon position number24, which is replaced by a carboxyl group in leptomycin A(Fig. 2). Because of the structural similarity, we tentatively namethis …
Number of citations: 12 www.jstage.jst.go.jp
M Yoshida, N Kudo, S Horinouchi - Tanpakushitsu Kakusan koso …, 1999 - europepmc.org
[Leptomycin: a specific inhibitor of protein nuclear export]. - Abstract - Europe PMC … [Leptomycin: a specific inhibitor of protein nuclear export]. …
Number of citations: 8 europepmc.org
Y Hayakawa, K Adachi, N Komeshima - The Journal of Antibiotics, 1987 - jstage.jst.go.jp
at pH2. 0. Theorganic layer wasevaporated and then subjected to silica gel column chromatography. The active fraction eluted with CHQ3-MeOH (20: 1) was chromatographed again on …
Number of citations: 40 www.jstage.jst.go.jp

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。